molecular formula C8H12N4S2 B2706925 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide CAS No. 1016764-07-0

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide

Cat. No.: B2706925
CAS No.: 1016764-07-0
M. Wt: 228.33
InChI Key: KJCDPAIWJCPEJF-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a heterocyclic compound featuring a piperazine core substituted with a thiazole ring at the 4-position and a carbothioamide (-C(S)NH₂) group.

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S2/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCDPAIWJCPEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide typically involves the reaction of 1,3-thiazole-2-amine with piperazine-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide exhibits notable antimicrobial properties. Studies have shown that derivatives containing the thiazole ring demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this framework have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticonvulsant Properties

Research has indicated that thiazole-containing compounds can exhibit anticonvulsant activity. For example, related thiazole derivatives have been tested in seizure models and demonstrated effectiveness comparable to standard anticonvulsants like sodium valproate . The mechanism of action may involve modulation of neurotransmitter systems or ion channels.

Anticancer Potential

The thiazole moiety is recognized for its anticancer properties. Compounds that include this structure have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into the structure-activity relationships (SAR) reveal that modifications to the piperazine or thiazole components can enhance cytotoxicity against various cancer cell lines .

Synthesis and Evaluation

A study conducted by Hakan S. Sayiner et al. synthesized a series of 1,3-thiazole derivatives and evaluated their antibacterial activity against multiple strains. Results indicated that certain compounds exhibited significant antimicrobial effects, supporting the potential of thiazole-based structures in developing new antibiotics .

Anticonvulsant Activity Study

In another research effort, a novel series of thiazole derivatives was synthesized and tested for anticonvulsant properties using both electroshock and chemoconvulsant models. The results showed that some derivatives provided substantial protection against seizures, indicating their potential as therapeutic agents for epilepsy .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition of growth
AnticonvulsantSeizure modelsComparable efficacy to sodium valproate
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The thiazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects against cancer cells .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with key analogs based on substituents, synthetic routes, and reported bioactivities:

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity Reference
4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Piperazine-carbothioamide Thiazole at C4 Likely via coupling of thiazole-2-carboxylic acid with piperazine-carbothioamide Not explicitly reported; inferred enzyme inhibition potential
N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide Piperazine-carbothioamide Benzodioxine-carbonyl, 4-chlorophenyl Condensation of benzodioxine-carbonyl chloride with piperazine intermediate Antimicrobial/antifungal (implied by structural analogs)
NCT-503 (PHGDH inhibitor) Piperazine-carbothioamide Trifluoromethylbenzyl, pyridinyl Substitution of piperazine with trifluoromethylbenzyl and pyridinyl groups PHGDH inhibition (serine biosynthesis pathway)
2-(4-Substituted piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide Piperazine-acetamide Thiadiazole, alkyl/aryl groups Alkylation of thiadiazole with chloroacetamide-piperazine derivatives Antihyperglycemic, antimicrobial
4-(Oxolane-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide Piperazine-carbothioamide Oxolane (tetrahydrofuran) carbonyl, phenylethyl Cyclization of oxolane-carboxylic acid with piperazine-phenylethyl intermediates Not reported; structural rigidity may influence binding

Physicochemical Properties

  • Lipophilicity (logP) : The thiazole ring likely reduces logP compared to NCT-503’s trifluoromethyl group, balancing membrane permeability and solubility.
  • Synthetic Complexity : Benzodioxine-containing analogs () require multi-step condensation, while thiazole derivatives may involve simpler coupling reactions .

Biological Activity

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound has the molecular formula C8H12N4S2C_8H_{12}N_4S_2 and a molecular weight of 228.34 g/mol. Its structure features a thiazole ring fused with a piperazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, similar piperazine derivatives have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), affecting pain and inflammation pathways .
  • Antimicrobial Activity : Compounds with thiazole and piperazine structures have demonstrated significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. The thiazole core is essential for maintaining this activity, as modifications often result in loss of efficacy .

Antimicrobial Effects

Recent studies have indicated that this compound exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacteria were reported as follows:

PathogenMIC (µM)
Mycobacterium tuberculosis0.70
Staphylococcus aureus3.12
Escherichia coli12.5

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives containing thiazole and piperazine moieties exhibit significant antiproliferative effects on cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-70.16
WM266.40.12
HepG2Varies

These findings indicate that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-piperazine derivatives:

  • Pain Management : A study demonstrated that compounds similar to this compound showed significant antinociceptive effects in animal models by activating the opioid system, suggesting potential applications in pain management .
  • Anticancer Screening : In a screening assay, compounds based on this scaffold exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for 4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions. For example, (S,S)-N,N’-bisnosyl diamine reacts with styrene sulfonamide triflate in the presence of DBU to form the piperazine core . The carbothioamide group is introduced via nucleophilic substitution or thioacylation. Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical: DBU enhances ring closure efficiency, while polar aprotic solvents (DMF, DCM) improve solubility of intermediates . Yields range from 58% to 89% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in piperazine-carbothioamide derivatives?

  • 1H/13C NMR : The piperazine ring protons appear as multiplets near δ 2.5–3.5 ppm, while thiazole protons resonate at δ 7.0–8.5 ppm. Thioamide (-C=S) groups influence chemical shifts of adjacent protons due to electron withdrawal .
  • IR : A strong absorption band near 1327–1294 cm⁻¹ confirms C-S-C stretching in the thioamide group. NH stretches (3415–3455 cm⁻¹) indicate hydrogen bonding potential . Discrepancies in spectra may arise from tautomerism (e.g., thiol-thione equilibrium), requiring 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How do substituent modifications on the thiazole ring affect biological activity and pharmacokinetic properties?

Substituting the thiazole ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances electrophilicity, improving enzyme inhibition (e.g., phosphoglycerate dehydrogenase inhibitors) . Hydrophobic substituents (e.g., fluorophenyl) increase logP (e.g., XlogP = 3.4 ), enhancing membrane permeability but potentially reducing aqueous solubility. Structure-activity relationship (SAR) studies require iterative cycles of synthesis, in vitro assays (e.g., IC₅₀ determination), and molecular docking to validate target binding .

Q. What strategies address contradictions in solubility and bioactivity data for carbothioamide derivatives?

Discrepancies often arise from:

  • Polymorphism : Different crystalline forms alter solubility (e.g., >48.7 µg/mL at pH 7.4 ). Use XRPD to identify stable polymorphs.
  • Protonation states : The piperazine ring (pKa ~9.5) and thioamide group (pKa ~12) influence ionization in physiological pH, affecting solubility and receptor binding .
  • Assay conditions : Buffer composition (e.g., DMSO concentration) can artificially inflate/disguise activity. Validate results across multiple assays (e.g., enzymatic vs. cell-based) .

Q. How can computational modeling guide the optimization of piperazine-carbothioamide derivatives as enzyme inhibitors?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., phosphopantetheinyl transferase ). Focus on hydrogen bonds between the thioamide sulfur and catalytic residues (e.g., Lys or Asp).
  • ADMET prediction : Tools like SwissADME assess logP, topological polar surface area (TPSA = 88 Ų ), and P-glycoprotein substrate potential to prioritize compounds with favorable pharmacokinetics .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of thiazole substituents with inhibitory potency to derive predictive equations .

Q. What experimental and analytical methods resolve regioselectivity challenges in piperazine-thiazole coupling reactions?

Regioselectivity issues arise during thiazole ring formation. Solutions include:

  • Microwave-assisted synthesis : Enhances reaction homogeneity, reducing side products (e.g., N- vs. S-alkylation) .
  • HPLC-MS monitoring : Track intermediates in real-time to identify kinetic vs. thermodynamic control pathways .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of final products .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR/IR data with computed spectra (e.g., via ACD/Labs or ChemDraw) to validate assignments .
  • Enzyme Assays : Use positive controls (e.g., ML267 for phosphopantetheinyl transferase ) to benchmark inhibitory activity.
  • Green Chemistry : Replace halogenated solvents (DCM) with cyclopentyl methyl ether (CPME) or EtOAc/MeOH mixtures to improve sustainability .

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